5,6,7,8-Tetrahydroquinoxalin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFRZKZEUUPIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356175 | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-58-4 | |
| Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5,6,7,8 Tetrahydroquinoxalin 2 Ol and Its Derivatives
Classical and Contemporary Approaches to the Tetrahydroquinoxaline Core
The formation of the fundamental 5,6,7,8-tetrahydroquinoxaline (B1293704) ring system can be accomplished through several established and modern synthetic routes. These methods are crucial for accessing the basic scaffold upon which further chemical modifications can be performed.
Cyclocondensation Reactions: Cyclohexadione with Glycinamide (B1583983) under Basic Conditions
A foundational method for constructing the 5,6,7,8-tetrahydroquinoxalin-2-ol core involves the cyclocondensation of a 1,2-dicarbonyl compound with a 1,2-diamine. Specifically, the reaction of cyclohexane-1,2-dione with glycinamide under basic conditions provides a direct route to the desired heterocyclic system. This reaction is a variation of the well-established quinoxaline (B1680401) synthesis. The process is believed to proceed via an initial nucleophilic attack of one of the amino groups of glycinamide onto one of the carbonyl groups of the cyclohexanedione, followed by an intramolecular cyclization and subsequent dehydration to form the dihydropyrazine (B8608421) ring fused to the cyclohexane (B81311) ring.
While direct literature on the specific cyclocondensation of cyclohexanedione with glycinamide to yield this compound is not extensively detailed in the provided search results, the general principle is analogous to the synthesis of similar quinoxaline and tetrahydroquinazoline (B156257) structures. For instance, the reaction of alkyl-substituted cyclohexane-1,3-diones with β-amino-αβ-unsaturated aldehydes or ketones is a known method for preparing 7,8-dihydroquinolin-5(6H)-ones, which can be readily reduced to the corresponding 5,6,7,8-tetrahydroquinolines. rsc.org Similarly, α-aminoamidines react with bis-benzylidene cyclohexanones to form 5,6,7,8-tetrahydroquinazolines in good yields. nih.gov These examples highlight the utility of cyclocondensation reactions in building fused heterocyclic systems.
Triflation and Palladium-Catalyzed Coupling for Arylated Tetrahydroquinoxalines
To introduce aryl groups onto the tetrahydroquinoxaline scaffold, a common strategy involves the conversion of the hydroxyl group at the 2-position into a triflate (trifluoromethanesulfonyl) group. This triflate serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of a new carbon-carbon bond.
The triflation of the hydroxyl group of this compound creates a reactive intermediate suitable for various coupling reactions. Palladium catalysts, in combination with appropriate ligands and bases, facilitate the reaction between the triflate and an organometallic coupling partner, such as an organoboron or organotin reagent. nih.gov
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. mdpi.comnih.govnih.gov In the context of synthesizing arylated tetrahydroquinoxalines, this reaction would involve the coupling of the 2-triflyloxy-5,6,7,8-tetrahydroquinoxaline with an arylboronic acid or its corresponding boronate ester.
The general catalytic cycle for the Suzuki coupling involves:
Oxidative Addition: The palladium(0) catalyst reacts with the tetrahydroquinoxaline triflate to form a palladium(II) intermediate.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium(II) center, displacing the triflate group. This step is typically facilitated by a base.
Reductive Elimination: The two organic moieties on the palladium center (the tetrahydroquinoxaline and the aryl group) couple and are eliminated from the palladium, regenerating the palladium(0) catalyst and forming the desired arylated product.
This methodology has been successfully applied to the synthesis of various aryl-substituted quinolines and tetrahydroquinolines, demonstrating its versatility and high efficiency. nih.govresearchgate.net
| Starting Material | Coupling Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 6-Phenyl-1,2,3,4-tetrahydroquinoline | High | researchgate.net |
| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Substituted phenylboronic acids | Dichlorobis(triphenylphosphine)palladium(II) | 6,8-Diaryl-1,2,3,4-tetrahydroquinolines | 68%-82% | researchgate.net |
| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Arylboronic acids | Palladium(II) acetate | 7-Aryl-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-ones | High | nih.govnih.gov |
An alternative approach to arylation involves the use of tetrahydroquinoxaline N-oxides. The N-oxide functionality can direct C-H activation and subsequent arylation at specific positions of the heterocyclic ring. nih.govrsc.org While the provided search results primarily focus on the arylation of quinoline (B57606) N-oxides, the principles can be extended to their tetrahydro derivatives.
Ruthenium(II) and Rhodium(III) catalysts have been shown to be effective for the regioselective C8-arylation of quinoline N-oxides with arylboronic acids. nih.gov In some cases, the reaction can proceed with in-situ deoxygenation to yield the arylated quinoline directly. nih.gov Metal-free methods for the C2-heteroarylation of quinoline N-oxides have also been developed. beilstein-journals.org Furthermore, palladium-catalyzed direct C-H arylation of pyridine (B92270) N-oxides with potassium aryltrifluoroborates has been achieved. rsc.org These methods offer a direct way to introduce aryl groups without the need for pre-functionalization like triflation.
Reduction of N-Oxide Moieties to Yield Hydroxylated Products
Following the arylation of a tetrahydroquinoxaline N-oxide, the N-oxide group can be reduced to the corresponding tertiary amine, which in the case of a precursor to this compound, would likely involve subsequent tautomerization to the hydroxyl form. A variety of reducing agents can be employed for the deoxygenation of heteroaromatic N-oxides. nih.gov
Common reducing agents include:
Catalytic hydrogenation (e.g., H₂/Pd)
Complex metal hydrides
Trivalent phosphorus compounds (e.g., PCl₃, PPh₃)
Titanium(III) chloride
The choice of reducing agent is critical to avoid over-reduction of the quinoxaline ring system. nih.gov The reduction of the N-oxide is a key step in synthesizing the final hydroxylated product after arylation via the N-oxide route.
Functional Group Interconversions on the this compound Scaffold
Once the this compound core is synthesized, further diversification can be achieved through various functional group interconversions. vanderbilt.edu The hydroxyl group at the 2-position is a key handle for such modifications.
For instance, the hydroxyl group can be converted into other functional groups such as halides (e.g., -Cl, -Br) using standard reagents like SOCl₂ or PBr₃. These halides can then serve as substrates for a wide range of nucleophilic substitution reactions, allowing for the introduction of various functionalities.
The nitrogen atoms in the pyrazine (B50134) ring can also be targeted for functionalization. For example, N-alkylation can be achieved using alkyl halides. acs.org The specific reactions and their outcomes will depend on the reactivity of the tetrahydroquinoxaline system and the chosen reagents and reaction conditions.
| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |
|---|---|---|---|
| Alcohol (-OH) | SOCl₂, Ph₃P/CCl₄ | Chloride (-Cl) | vanderbilt.edu |
| Alcohol (-OH) | PBr₃, Ph₃P/CBr₄ | Bromide (-Br) | vanderbilt.edu |
| Halide (-X) | NaN₃ | Azide (-N₃) | vanderbilt.edu |
| Amine (-NH-) | Alkyl Halide (R-X) | N-Alkyl Amine (-NR-) | acs.org |
Nucleophilic Substitution Reactions of Halogenated Precursors
A common strategy for the synthesis of functionalized quinoxalines involves the nucleophilic substitution of halogenated precursors. While direct synthesis of this compound via this method is not extensively documented, the principles can be applied to appropriately substituted starting materials. For instance, a halogenated 5,6,7,8-tetrahydroquinoxaline could undergo nucleophilic substitution with a hydroxide (B78521) source to introduce the 2-ol functionality. The reactivity of the quinoxaline system to nucleophilic attack is a key factor in this approach.
Reductive Transformations of Hydroxyl Groups
The reduction of hydroxyl groups is another potential pathway for the synthesis of specific quinoxaline derivatives. For example, a related quinoxalinone could be synthesized and subsequently reduced to the desired alcohol. Visible-light photoredox catalysis has emerged as a powerful tool for the deoxygenation of alcohols, offering a mild and environmentally friendly alternative to classical methods. beilstein-journals.orgnih.gov This process typically involves the activation of the alcohol as a benzoate (B1203000) derivative, followed by irradiation with visible light in the presence of a photocatalyst and a sacrificial electron donor. beilstein-journals.orgnih.gov While not directly reported for this compound, this methodology could be adapted for the selective reduction of other hydroxyl groups within a more complex derivative.
Condensation Reactions Involving Nitrogen Atoms
The most direct and widely used method for the synthesis of the quinoxaline core is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. sapub.org In the context of this compound, this would involve the reaction of cyclohexane-1,2-diamine with an appropriate α-hydroxy-α-keto ester or a related dicarbonyl species. The reaction is often catalyzed by acids and can be performed under various conditions, including refluxing in ethanol (B145695) or acetic acid. sapub.org The versatility of this method allows for the introduction of various substituents on both the benzene (B151609) and pyrazine rings, making it a valuable tool for creating a library of quinoxaline derivatives.
| Precursors | Reaction Type | Product | Reference |
| Halogenated 5,6,7,8-tetrahydroquinoxaline and hydroxide source | Nucleophilic Substitution | This compound | Inferred from general principles |
| Quinoxalinone derivative | Reduction | This compound | beilstein-journals.orgnih.gov |
| Cyclohexane-1,2-diamine and α-hydroxy-α-keto ester | Condensation Reaction | This compound | sapub.org |
Radical Addition Chemistry in Dihydroquinoxalinone Systems
Recent advances in photoredox catalysis have opened up new avenues for the functionalization of heterocyclic compounds, including dihydroquinoxalinones. These reactions proceed via radical intermediates, enabling the formation of carbon-carbon bonds under mild conditions.
Visible-Light Photoredox Catalysis for Addition to Trifluoromethyl Ketones
A notable application of visible-light photoredox catalysis is the radical addition of dihydroquinoxalin-2-ones to trifluoromethyl ketones. nih.gov This reaction utilizes a ruthenium-based photocatalyst, such as Ru(bpy)3Cl2, and a blue LED light source to generate a radical at the C3 position of the dihydroquinoxalinone. nih.gov This radical then adds to the electrophilic carbonyl carbon of the trifluoromethyl ketone. This method provides a direct route to complex molecules containing both a dihydroquinoxalinone core and a trifluoromethyl alcohol moiety. nih.gov
Synthesis of Trifluoromethyl-Substituted Tertiary Alcohol Moieties
The aforementioned radical addition reaction results in the formation of dihydroquinoxalin-2-ones bearing a trifluoromethyl-substituted tertiary alcohol at the C3 position. nih.gov This transformation is significant as the trifluoromethyl group is a key pharmacophore in many modern drugs. The reaction generally proceeds in moderate to good yields and tolerates a range of substituents on both the dihydroquinoxalinone and the trifluoromethyl ketone, demonstrating its synthetic utility. nih.gov
| Reactants | Catalyst | Light Source | Product | Reference |
| Dihydroquinoxalin-2-one and Trifluoromethyl ketone | Ru(bpy)3Cl2 | Blue LED | Dihydroquinoxalin-2-one with a trifluoromethyl-substituted tertiary alcohol | nih.gov |
Microwave-Assisted Synthetic Protocols for Related Quinoxalinones
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and cleaner products. e-journals.in This technology has been successfully applied to the synthesis of quinoxaline derivatives, including quinoxalin-2-ones.
The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be efficiently carried out under microwave irradiation, significantly reducing reaction times compared to conventional heating methods. e-journals.in For example, the synthesis of various 2-quinoxalinone-3-hydrazone derivatives has been achieved in a simple and efficient manner using this technique. nih.govcovenantuniversity.edu.ngresearchgate.net These protocols are often performed under solvent-free conditions, further enhancing their green chemistry credentials. e-journals.in The application of microwave heating provides a rapid and efficient entry to a variety of quinoxalinone scaffolds, which can serve as precursors to other derivatives. e-journals.innih.govcovenantuniversity.edu.ngresearchgate.net
| Reaction | Conditions | Advantages | Reference |
| Condensation of 1,2-diamines and 1,2-dicarbonyls | Microwave irradiation, solvent-free | Rapid reaction times, high yields, clean products | e-journals.in |
| Synthesis of 2-quinoxalinone-3-hydrazone derivatives | Microwave irradiation | Efficient, good yields | nih.govcovenantuniversity.edu.ngresearchgate.net |
Reactivity and Mechanistic Insights into 5,6,7,8 Tetrahydroquinoxalin 2 Ol Analogues
Electronic Structure and Aromaticity Considerations
The electronic nature of the quinoxaline (B1680401) core is a primary determinant of its chemical behavior. The presence of two nitrogen atoms in the pyrazine (B50134) ring significantly influences the electron distribution across the entire molecule.
Electron-Deficient Nature of 2(3)-Positions in the Heteroaromatic Ring
The pyrazine ring in quinoxaline derivatives is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron-withdrawing effect is particularly pronounced at the C2 and C3 positions, rendering them susceptible to nucleophilic attack. rsc.org The presence of chlorine atoms at the C2 and C3 positions, as seen in 2,3-dichloroquinoxaline, further enhances this electrophilicity, making the substrate a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. udayton.edu
Deactivation Towards Electrophilic Aromatic Substitution
The electron-deficient character of the quinoxaline ring system deactivates it towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com Electron-donating groups on a benzene (B151609) ring typically increase the rate of EAS by making the ring a better nucleophile. youtube.com Conversely, the electron-withdrawing nature of the pyrazine ring in quinoxalines makes the aromatic system less reactive towards electrophiles. rsc.org While electron-donating substituents can increase the nucleophilicity of the ring, the inherent deactivation by the nitrogen atoms remains a significant factor. thieme-connect.de
Regioselectivity of Substitution at the Benzenoid Ring (Positions 5 and 8)
In cases where electrophilic substitution does occur on the benzenoid portion of the tetrahydroquinoxaline ring, the directing effects of existing substituents and the inherent electronic properties of the ring guide the regioselectivity. For a substituted benzene ring, electron-donating groups generally direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups favor the meta position. youtube.comyoutube.com In the context of 5,6,7,8-tetrahydroquinoxalin-2-ol, the hydroxyl group at the 2-position and the saturated carbocyclic ring influence the electron density of the benzenoid ring, thereby directing the position of substitution. When multiple substituents are present, the one with the strongest activating effect typically governs the regioselectivity. youtube.com
Nucleophilic Reactivity and the Role of N-Oxidation
The introduction of an N-oxide functionality dramatically alters the reactivity of the quinoxaline ring, particularly enhancing its susceptibility to nucleophilic attack.
Enhanced Reactivity of Quinoxaline N-Oxides to Nucleophilic Substitution
The conversion of a quinoxaline to its N-oxide significantly increases its electrophilic character. rsc.org This is because the N-oxide group is strongly electron-withdrawing, further depleting the electron density of the heterocyclic ring and making it more susceptible to nucleophilic attack. nih.gov This enhanced reactivity facilitates vicarious nucleophilic substitution (VNS) reactions with a variety of carbanions, providing a versatile method for the functionalization of the quinoxaline ring system. rsc.org Quinoxaline 1,4-dioxides, in particular, exhibit heightened reactivity, allowing for nucleophilic substitution at positions 2, 3, 6, and 7 under relatively mild conditions. nih.gov
Intramolecular Reductive Cyclization Pathways
Intramolecular cyclization reactions represent a key strategy for the synthesis of complex heterocyclic systems derived from quinoxaline precursors.
Advanced Spectroscopic Characterization Methods in 5,6,7,8 Tetrahydroquinoxalin 2 Ol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships.
¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each proton, and the number of neighboring protons. For 5,6,7,8-Tetrahydroquinoxalin-2-ol, one would expect to see distinct signals for the protons on the aromatic ring, the saturated cyclohexane (B81311) ring, and the hydroxyl or N-H proton of the tautomeric forms.
The protons of the saturated tetrahydro- portion of the molecule (at positions 5, 6, 7, and 8) would likely appear as complex multiplets in the upfield region of the spectrum (approximately 1.8-3.0 ppm). The aromatic proton on the pyrazine (B50134) ring would be expected to appear further downfield. A broad singlet, whose chemical shift is dependent on solvent and concentration, would be indicative of the O-H proton in the enol tautomer or the N-H proton in the amide tautomer.
Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-3 | 7.5 - 7.8 | s | - |
| H-5 | 2.8 - 3.0 | t | 6.0 - 7.0 |
| H-8 | 2.6 - 2.8 | t | 6.0 - 7.0 |
| H-6, H-7 | 1.8 - 2.0 | m | - |
Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br s' denotes broad singlet. The broad singlet for OH/NH is characteristic of a proton on a heteroatom and its chemical shift can vary significantly.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect to see eight distinct signals, corresponding to the eight carbon atoms in the molecule, assuming no accidental overlap.
The most downfield signal would be attributed to the carbonyl carbon (C-2) of the amide tautomer, typically appearing in the 150-170 ppm range. The other carbons of the pyrazine ring would also be in the downfield region. The sp³ hybridized carbons of the saturated ring would appear in the upfield region (approximately 20-40 ppm).
Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 155 - 165 |
| C-3 | 125 - 135 |
| C-4a | 140 - 150 |
| C-8a | 130 - 140 |
| C-5 | 25 - 35 |
| C-6 | 20 - 30 |
| C-7 | 20 - 30 |
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC) or HETCOR (Heteronuclear Correlation): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons in the this compound structure. For example, it would link the proton signals in the 1.8-3.0 ppm range to their corresponding carbon signals in the 20-40 ppm range.
Predicted Key HMBC Correlations for this compound
| Proton (¹H) | Correlated Carbons (¹³C) |
|---|---|
| H-3 | C-2, C-4a |
| H-5 | C-4a, C-6, C-7, C-8a |
Mass Spectrometry for Molecular Formula and Fragment Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or five decimal places). mpg.de This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, the expected molecular formula is C₈H₁₀N₂O. HRMS would be used to confirm this by comparing the experimentally measured mass with the calculated exact mass.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Expected Measured Mass |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₁N₂O⁺ | 151.0866 | 151.0866 ± 0.0005 |
Analysis of the fragmentation pattern in the mass spectrum can also provide structural information. For this compound, common fragmentation pathways would likely involve the loss of small molecules like CO (from the amide tautomer) or cleavage of the saturated ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a compound. For this compound, IR spectroscopy would be particularly useful in identifying the key functional groups and providing evidence for the tautomeric equilibrium.
The spectrum would be expected to show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. The most diagnostic peaks would be related to the C=O, O-H, and N-H bonds. The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would be strong evidence for the C=O stretch of the amide tautomer. A broad absorption in the 3200-3600 cm⁻¹ region could be attributed to either an O-H stretch (enol form) or an N-H stretch (amide form).
Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amide) | 3200 - 3400 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide) | 1650 - 1700 | Strong |
| C=N Stretch | 1600 - 1650 | Medium |
Infrared (IR) Spectroscopy
In the analysis of this compound, IR spectroscopy would be crucial for confirming the presence of key structural features, particularly the hydroxyl (-OH) group, the carbon-nitrogen double bond (C=N) of the pyrazine ring, and the aliphatic (C-H) bonds of the saturated cyclohexane ring.
The molecular structure of this compound contains several distinct regions that would give rise to characteristic absorption bands in an IR spectrum:
High-Frequency Region (4000 cm⁻¹ - 2500 cm⁻¹): This region is dominated by stretching vibrations of light atoms, primarily hydrogen. The most significant expected peak is from the O-H stretching of the hydroxyl group, which typically appears as a broad, strong band in the 3500-3200 cm⁻¹ range due to intermolecular hydrogen bonding. The C-H stretching vibrations from the aromatic ring (if the tautomeric form allows) and the saturated aliphatic ring would also appear here. Aromatic C-H stretches are generally found between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups of the tetrahydro- portion appear just below 3000 cm⁻¹.
Double Bond Region (1800 cm⁻¹ - 1500 cm⁻¹): This region is diagnostic for carbon-carbon and carbon-nitrogen double bonds. A key peak for this compound would be the C=N stretching vibration of the quinoxaline (B1680401) ring system, expected around 1650-1550 cm⁻¹. The C=C stretching vibrations from the aromatic part of the ring would also be observed in this vicinity, often overlapping with the C=N stretch.
Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule as a whole. Important vibrations include C-O stretching from the hydroxyl group (typically a strong band around 1260-1000 cm⁻¹), C-N stretching (around 1350-1000 cm⁻¹), and various bending vibrations such as C-H bends and ring deformations. The specific pattern of peaks in this region provides a definitive fingerprint for the compound.
The following table summarizes the expected IR absorption ranges for the primary functional groups within this compound based on established spectroscopic principles.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3500 - 3200 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H (-CH₂) | C-H Stretch | 2960 - 2850 | Medium to Strong |
| Carbon-Nitrogen Double Bond (C=N) | C=N Stretch | 1650 - 1550 | Medium to Strong |
| Carbon-Carbon Double Bond (C=C) | C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |
| Aliphatic C-H (-CH₂) | C-H Bend (Scissoring) | ~1465 | Medium |
| Carbon-Oxygen Single Bond (C-O) | C-O Stretch | 1260 - 1000 | Strong |
| Carbon-Nitrogen Single Bond (C-N) | C-N Stretch | 1350 - 1000 | Medium |
Quantum Chemical Investigations of Electronic Properties and Reactivity
Quantum chemical calculations offer a microscopic understanding of the electronic structure and reactivity of molecules. For quinoxaline derivatives, these methods are crucial in predicting their behavior in chemical reactions and biological systems.
Electron Localization Calculations for Predicting Reaction Sites
Electron localization function (ELF) and other quantum chemical descriptors are employed to identify the most probable sites for electrophilic and nucleophilic attacks. By mapping the electron density, researchers can predict which atoms in the this compound scaffold are most likely to participate in chemical reactions. This information is invaluable for designing synthetic routes and for understanding the molecule's interaction with biological targets. Studies on related heterocyclic systems, such as tetrahydroisoquinolines, have demonstrated the utility of combining quantum mechanics calculations with molecular dynamics simulations to analyze receptor-ligand interactions. conicet.gov.ar
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target recognition.
Prediction of Binding Affinities with Biological Macromolecules
Molecular docking studies have been successfully used to predict the binding affinities of tetrahydroquinoxaline and related tetrahydroquinazoline (B156257) derivatives with various biological macromolecules. nih.govnih.gov These simulations calculate a scoring function that estimates the binding energy, allowing for the ranking of different compounds and the identification of potential lead candidates. For instance, in silico drug repurposing workflows often employ molecular docking to screen databases of approved drugs against specific parasite molecular targets, such as sterol 14α-demethylase (CYP51) in Trypanosoma cruzi. scielo.br
Analysis of Interaction Modes within Active Sites (e.g., PARP-1, Mycobacterial enzymes, β-glucosidase)
A critical aspect of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues within the active site of a target protein.
Mycobacterial Enzymes: Derivatives of the related 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold have been shown through molecular docking to have a high binding affinity for essential enzymes in Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govnih.gov This suggests that these compounds could be promising candidates for the development of new antitubercular agents. nih.govnih.gov
β-Glucosidase: High inhibitory activity against β-glucosidase has been predicted for some tetrahydroquinazoline derivatives, indicating a potential new scaffold for the development of antidiabetic drugs. nih.govnih.gov
While direct docking studies of this compound with PARP-1 were not found in the search results, the general applicability of this method to quinoxaline derivatives suggests its potential for exploring such interactions.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity.
Exploration of Substituent Effects on Biological Activity
SAR studies on quinoxaline and tetrahydroquinoline derivatives have revealed the significant impact of substituents on their biological profiles. nih.govmdpi.comnih.gov
Quinoxaline Derivatives: For a series of quinoxaline derivatives, it was found that the presence of electron-releasing groups like methoxy (B1213986) (OCH3) at specific positions was essential for their anticancer activity. mdpi.com Conversely, replacing these with electron-withdrawing groups such as chlorine (Cl) decreased the activity. mdpi.com The nature of the substituent also plays a role in antimycobacterial activity, though no direct correlation with lipophilicity was observed in one study. mdpi.com
Tetrahydroquinoline Derivatives: In a study of tetrahydroquinolone derivatives as GPR41 modulators, modification of an aryl group attached to a furan (B31954) moiety was shown to switch the compound's activity from antagonistic to agonistic. nih.gov This highlights the pivotal role that specific substituents play in determining the pharmacological effect. nih.gov For other tetrahydroquinoline derivatives, the presence of a methyl group at the 2-position was shown to be important for enhancing potency compared to the unsubstituted parent compound.
These findings underscore the importance of computational and theoretical approaches in modern drug discovery and development. By providing detailed insights into molecular interactions and guiding the design of new compounds, these methods accelerate the identification of promising therapeutic agents based on the 5,6,7,8-tetrahydroquinoxaline (B1293704) scaffold and related structures.
Frontier Molecular Orbital (FMO) Theory for Reaction Mechanism Understanding
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict and rationalize the reactivity and reaction mechanisms of chemical compounds. wikipedia.orgnih.gov This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgwpmucdn.com The HOMO, being the orbital with the highest energy containing electrons, acts as a nucleophile, while the LUMO, the lowest energy orbital without electrons, acts as an electrophile. utdallas.eduyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. wuxibiology.comnih.gov
In the context of this compound, FMO theory can provide valuable insights into its potential reaction pathways, such as electrophilic or nucleophilic substitutions. By computationally modeling the molecule, it is possible to determine the energies of its frontier orbitals and map their spatial distribution. This information helps in identifying the most probable sites for chemical reactions.
Theoretical Application to this compound
The distribution of the HOMO and LUMO across the molecular structure is key to understanding its reactivity. For instance, if the HOMO is localized on the phenol-like oxygen atom, this site would be susceptible to electrophilic attack. Conversely, if the LUMO is concentrated on the pyrazine ring, those carbon or nitrogen atoms would be the likely targets for nucleophilic attack.
Hypothetical FMO Data for this compound and its Derivatives
To illustrate the practical application of FMO theory, the following interactive table presents hypothetical data that could be generated from a computational analysis of this compound and some of its substituted derivatives. Such data is instrumental in predicting how different functional groups might influence the molecule's electronic properties and reactivity.
Note: The following data is for illustrative purposes only and is not derived from actual experimental or computational results.
Interactive Data Table: Hypothetical FMO Analysis of this compound Derivatives| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactive Site (Nucleophilic Attack) | Predicted Reactive Site (Electrophilic Attack) |
| 1 | -H (Parent Molecule) | -5.8 | -1.2 | 4.6 | C3 | O |
| 2 | -NO₂ (Electron Withdrawing) | -6.2 | -1.8 | 4.4 | C3 | O |
| 3 | -NH₂ (Electron Donating) | -5.4 | -0.9 | 4.5 | C3 | O, NH₂ |
| 4 | -Cl (Electron Withdrawing) | -6.0 | -1.5 | 4.5 | C3 | O |
| 5 | -OCH₃ (Electron Donating) | -5.5 | -1.0 | 4.5 | C3 | O, OCH₃ |
Such computational analyses, grounded in FMO theory, are invaluable for guiding synthetic efforts and for understanding the mechanisms of action for novel chemical entities. globalresearchonline.netresearchgate.net
Conclusion
Biological Activities and Structure Activity Relationship Sar Profiling of 5,6,7,8 Tetrahydroquinoxalin 2 Ol Derivatives
Purinergic Receptor Antagonism Research
Derivatives of the 5,6,7,8-tetrahydroquinoxaline (B1293704) class have been identified as notable antagonists of purinergic receptors, particularly the P2X1 subtype. This research is driven by the physiological roles of these receptors in various tissues.
Antagonistic Activity at P2X1-Purinoceptors
The P2X1 receptor, a ligand-gated ion channel activated by adenosine (B11128) 5'-triphosphate (ATP), is a key player in mediating fast synaptic transmission and smooth muscle contraction. nih.govnih.gov Research has established that certain 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives can act as antagonists at these receptors. nih.govnih.gov These compounds have been investigated for their ability to block the purinergic component of physiological responses, highlighting their potential as pharmacological tools and therapeutic leads. nih.govnih.gov The P2X1 receptor's involvement in processes like platelet aggregation and the contraction of smooth muscle in the vas deferens and bladder makes it a significant target for drug discovery. nih.govpnas.org
Modulation of Physiologically Relevant Processes (e.g., Smooth Muscle Contraction, Neurotransmission)
A primary focus of research into 5,6,7,8-tetrahydroquinoxaline derivatives has been their effect on smooth muscle function. Sympathetic neurotransmission in tissues like the rat vas deferens relies on the co-release of ATP and noradrenaline, which stimulate P2X1-purinoceptors and α1A-adrenoceptors, respectively, to induce smooth muscle cell contraction. nih.govnih.gov This contractile process is vital for sperm transport. nih.govresearchgate.net
Studies have demonstrated that derivatives of 2-phenyl-5,6,7,8-tetrahydroquinoxaline can effectively inhibit the purinergic component of contractions in the rat vas deferens. nih.gov For instance, the di-substituted compound 31 (2-hydroxy, 4-fluoro derivative) was shown to non-competitively antagonize contractions induced by the P2X1 agonist α,β-methylene ATP. nih.govnih.gov Crucially, this compound did not affect contractions mediated by noradrenaline or acetylcholine, indicating its selectivity for the purinergic pathway. nih.gov This selective antagonism of P2X1-mediated smooth muscle contraction underscores the potential of these derivatives in modulating specific physiological functions, such as male fertility, by inhibiting sperm transport. nih.govnih.govresearchgate.net
Impact of Substituent Modifications on P2X1-Purinoceptor Potency and Selectivity
The structure-activity relationship (SAR) of 2-phenyl-5,6,7,8-tetrahydroquinoxaline derivatives has been systematically explored to enhance their potency and selectivity as P2X1 antagonists. The core scaffold, 2-phenyl-5,6,7,8-tetrahydroquinoxaline, itself shows modest activity. However, modifications to the phenyl ring have led to significant improvements in potency.
Key findings from these SAR studies include:
Polar Substituents: The introduction of polar groups at the meta position of the phenyl ring markedly increased the inhibitory activity against contractions. In contrast, similar substitutions at the ortho position did not yield the same benefit. nih.govnih.govmonash.edu
Para Position: Adding both polar and aliphatic substituents at the para position also enhanced antagonist potency. nih.govnih.govmonash.edu
Di-substitution: The synthesis and testing of di-substituted analogues led to the discovery of compounds with the highest potency. nih.govnih.gov
One of the most potent compounds identified through these modifications is a 2-hydroxy, 4-fluoro-substituted derivative, which exhibited an IC₅₀ of 14 μM. nih.govnih.govmonash.edu These SAR studies provide a clear roadmap for the future design of more potent and selective P2X1-purinoceptor antagonists based on the 5,6,7,8-tetrahydroquinoxaline scaffold. nih.gov
Table 1: P2X1 Antagonist Activity of Substituted 2-Phenyl-5,6,7,8-tetrahydroquinoxaline Derivatives Activity measured as inhibition of electrical field stimulation-induced contractions of rat vas deferens.
| Compound | Phenyl Ring Substituent(s) | Potency (IC₅₀) |
| Parent Compound | Unsubstituted | ~134 µM |
| Compound 31 | 2-Hydroxy, 4-Fluoro | 14 µM |
| General Trend | meta-Polar Substituents | Markedly Increased Potency |
| General Trend | para-Polar/Aliphatic Substituents | Markedly Increased Potency |
| General Trend | ortho-Polar Substituents | No Significant Increase |
Antimicrobial Research Applications
The quinoxaline (B1680401) nucleus is a well-established pharmacophore in the development of antimicrobial agents, exhibiting a wide range of activities. nih.govnih.gov
Evaluation of Broad-Spectrum Antimicrobial Efficacy
Research into quinoxaline derivatives has demonstrated their efficacy against a variety of microbial pathogens, including both bacteria and fungi. nih.govrsc.org Studies on different series of quinoxaline compounds have reported significant in vitro activity against plant pathogenic bacteria and fungi. rsc.org For example, certain novel quinoxaline derivatives showed potent activity against Acidovorax citrulli and the fungus Rhizoctonia solani, with efficacy superior to some commercial fungicides. rsc.org Other research has focused on synthesizing and screening quinoxaline derivatives against human pathogens, with some compounds showing a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial potential often depends on the nature and position of substituents on the quinoxaline ring system. nih.gov
Antitubercular Agent Development
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular drugs. nih.gov Quinoxaline derivatives have been identified as a promising class of compounds in this area. nih.govnih.govmdpi.com
Research has shown that quinoxaline-1,4-di-N-oxide derivatives, in particular, are effective against both replicating and non-replicating Mtb. nih.gov The mode of action for these compounds is thought to involve the release of reactive oxygen species (ROS) under hypoxic conditions, which are damaging to the bacilli. nih.gov Structure-activity relationship studies have revealed that the antimycobacterial activity is influenced by substituents on the quinoxaline ring. For instance, the presence of electron-withdrawing groups, such as trifluoromethyl, or ester functionalities at specific positions can enhance activity. nih.govmdpi.com Furthermore, adding a nitro group at the 6-position of the quinoxaline ring has been shown to result in more active compounds with a better safety profile. nih.gov These findings highlight the potential of the quinoxaline scaffold in the rational design of novel and more effective antitubercular agents.
Enzymatic Inhibition Studies
Inhibitors of β-glucosidase are of significant therapeutic interest for managing conditions like diabetes. mdpi.comresearchgate.net Computational screening of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives has predicted high inhibitory activity against β-glucosidase. nih.govmdpi.com This suggests that the tetrahydroquinazoline (B156257) scaffold could be a promising template for designing novel therapeutics for diabetes. mdpi.comresearchgate.net The inhibition of glycoside hydrolases is a validated strategy in the treatment of diabetes, and these in silico results encourage further experimental investigation into this class of compounds. mdpi.com
PARP-1 is a key enzyme in the DNA damage repair process and has emerged as a significant target for cancer therapy. nih.govmdpi.com Researchers have designed and synthesized a series of novel derivatives based on a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold as potential PARP-1 inhibitors. nih.govnih.gov These compounds were developed to be bio-isosteric to the phthalazinone motif found in the approved PARP-1 inhibitor, Olaparib. nih.govnih.gov
The inhibitory activities of these new quinoxaline-based compounds were evaluated against the PARP-1 enzyme, with several derivatives demonstrating potent inhibition in the nanomolar range. Notably, compounds 5 and 8a were the most promising, showing greater inhibitory activity than the reference drug, Olaparib. nih.govnih.gov The structure-activity relationship (SAR) study indicated that hydrophobic residues are favorable for PARP-1 inhibition. nih.gov For instance, the direct conjugation of the 6-sulfonoquinoxaline core with a 3,5-dimethylpyrazole (B48361) ring (compound 5 ) resulted in an IC₅₀ value of 3.05 nM. nih.gov Hybridizing the scaffold with a p-methoxyphenyl ring via a thiosemicarbazide (B42300) linker (compound 8a ) yielded an even more potent inhibitor with an IC₅₀ of 2.31 nM. nih.gov
Table 1: PARP-1 Inhibitory Activity of Tetrahydroquinoxaline Derivatives
| Compound | IC₅₀ (nM) for PARP-1 Inhibition |
| Olaparib (Reference) | 4.40 |
| Compound 4 | 8.73 |
| Compound 5 | 3.05 |
| Compound 6 | 13.27 |
| Compound 8a | 2.31 |
| Compound 8b | 11.06 |
| Compound 10b | 6.35 |
| Compound 11b | 7.91 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of select 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives against the PARP-1 enzyme, with Olaparib as the reference compound. Data sourced from a 2022 study by Syam et al. nih.govnih.gov
Antiproliferative Activity in In Vitro Cancer Cell Models
The development of PARP-1 inhibitors has direct implications for cancer treatment, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. nih.gov The same 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives that showed potent PARP-1 inhibition were also evaluated for their antiproliferative effects against the MDA-MB-436 breast cancer cell line, which has a BRCA1 mutation. nih.gov
Compound 5 , which was a potent PARP-1 inhibitor, also exhibited the most significant antiproliferative activity, with an IC₅₀ value of 2.57 µM. nih.gov This was more potent than the reference drug Olaparib (IC₅₀ of 8.90 µM) in the same cell line. nih.gov Further investigation into the mechanism of action for compound 5 revealed that it induced cell growth arrest at the G2/M phase of the cell cycle, promoted programmed cell death (apoptosis), and increased autophagy. nih.gov Importantly, these derivatives showed a promising safety profile when tested against the normal WI-38 cell line. nih.gov
Similarly, studies on the related tetrahydroquinolinone scaffold have demonstrated potent cytotoxic effects. One derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a ), was found to be highly cytotoxic to colon (HCT-116) and lung (A549) cancer cell lines. nih.govnih.gov This compound was shown to induce cell cycle arrest and apoptosis, highlighting the potential of these related heterocyclic systems as leads for developing new anticancer agents. nih.govnih.gov
Table 2: Antiproliferative Activity of Tetrahydroquinoxaline Derivatives against MDA-MB-436 Breast Cancer Cells
| Compound | IC₅₀ (µM) for Antiproliferative Activity |
| Olaparib (Reference) | 8.90 |
| Compound 4 | 10.12 |
| Compound 5 | 2.57 |
| Compound 8a | 12.34 |
| Compound 10b | 15.67 |
| Compound 11b | 18.21 |
This table shows the half-maximal inhibitory concentration (IC₅₀) values for the antiproliferative activity of select 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline derivatives against the MDA-MB-436 human breast cancer cell line. Data sourced from a 2022 study by Syam et al. nih.gov
Scientific Literature Lacking on Biological Activities of 5,6,7,8-Tetrahydroquinoxalin-2-ol
Extensive searches of available scientific literature have revealed a significant lack of published research on the specific biological activities of the chemical compound This compound and its derivatives as outlined for this article. While information exists for structurally related but distinct heterocyclic systems, such as tetrahydroisoquinolines and tetrahydroquinolinones, the data required to generate a detailed article focusing solely on this compound is not present in the accessible scientific domain.
The initial scope of this article was to detail the "," with a specific focus on "Mechanistic Investigations of Cell Growth Arrest and Apoptosis Induction" and "N-Methyl-D-aspartate (NMDA) Receptor Antagonism Studies." However, no peer-reviewed studies or comprehensive databases could be located that specifically investigate these biological targets for the requested compound.
Research into related structures does show that the broader class of quinoxaline derivatives has been a subject of medicinal chemistry research. For instance, various quinoxaline derivatives have been explored for their potential as anticancer agents and as antagonists for different receptors. However, these findings are not directly applicable to the this compound scaffold and would be outside the strict focus of the requested article.
Similarly, while the N-methyl-D-aspartate (NMDA) receptor is a well-established target for a variety of therapeutic agents, and numerous studies exist on NMDA receptor antagonists, there is no specific mention of this compound or its derivatives in this context within the reviewed literature.
Due to the absence of specific data on the cell growth arrest, apoptosis-inducing properties, and NMDA receptor antagonism of this compound, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline and content inclusions. The generation of such an article would require non-existent data and would therefore be speculative.
Further research and publication in the field of medicinal chemistry are required to elucidate the potential biological activities of this particular compound.
Future Directions and Emerging Research Avenues for 5,6,7,8 Tetrahydroquinoxalin 2 Ol
Development of Novel and Efficient Synthetic Routes
The traditional synthesis of the quinoxaline (B1680401) core often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that can require harsh conditions like high temperatures and strong acid catalysts. mdpi.com Future research will focus on developing more sophisticated and efficient synthetic methodologies for 5,6,7,8-Tetrahydroquinoxalin-2-ol and its analogues.
Key areas of development include:
Green Chemistry Approaches : There is a growing trend towards environmentally benign synthetic methods. nih.gov This includes the use of recyclable catalysts, reactions in aqueous media, and microwave-assisted synthesis to reduce reaction times, energy consumption, and the use of hazardous solvents. mdpi.com
One-Pot Syntheses : Designing multi-component reactions where reactants are combined in a single step to form the final product without isolating intermediates can significantly improve efficiency. mdpi.com This approach is highly desirable for creating libraries of derivatives for biological screening.
Catalytic C-H Activation : Direct functionalization of the tetrahydroquinoxaline scaffold through transition-metal-catalyzed C-H activation offers a powerful and atom-economical way to introduce substituents. This avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the core structure.
Flow Chemistry : Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. This technology is particularly suited for optimizing and producing quinoxaline derivatives.
Application of Advanced Spectroscopic Techniques for Dynamic Studies
While standard spectroscopic methods are used for basic characterization, advanced techniques are required to understand the dynamic behavior and subtle structural features of this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy : Beyond simple 1D spectra, multi-dimensional NMR techniques such as 2D HSQC (Heteronuclear Single Quantum Coherence) and HSQC-TOCSY (Total Correlation Spectroscopy) are essential for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. nih.gov These methods can also probe the molecule's conformational dynamics and tautomeric equilibria (between the -ol and -one forms) in solution.
High-Resolution Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with high-resolution mass analyzers (e.g., Orbitrap or FT-ICR) can provide exact mass measurements, confirming elemental composition with high confidence. nih.gov Tandem MS (MS/MS) experiments are crucial for elucidating fragmentation patterns, which helps in structural confirmation of novel derivatives.
X-ray Crystallography : Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule. For derivatives of this compound, this technique can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding networks. nih.gov This information is invaluable for understanding packing in the solid state and for validating computational models. nih.gov
Integration of Multiscale Computational Approaches for Deeper Mechanistic Understanding
Computational chemistry offers powerful predictive tools that can accelerate the discovery and development process, providing insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) : DFT calculations can be used to predict a wide range of molecular properties, including geometric structures, vibrational frequencies (for comparison with IR spectra), and NMR chemical shifts. rroij.com These calculations can also elucidate electronic properties, such as molecular orbital energies and charge distributions, which are key to understanding the molecule's reactivity and potential as an electronic material.
Molecular Dynamics (MD) Simulations : MD simulations can model the behavior of this compound over time, providing a detailed picture of its conformational flexibility, its interactions with solvent molecules, and its binding dynamics with biological targets.
Molecular Docking : For therapeutic applications, molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein or other receptor. nih.gov This method can be used to screen virtual libraries of this compound derivatives against known biological targets, helping to prioritize compounds for synthesis and experimental testing. nih.gov The predicted binding affinity and mode can guide the design of more potent and selective inhibitors.
| Research Avenue | Techniques/Approaches | Expected Insights |
| Novel Synthesis | Green Chemistry, One-Pot Synthesis, Flow Chemistry | Increased efficiency, reduced waste, easier scalability, rapid library generation. |
| Dynamic Studies | 2D NMR, High-Resolution MS, X-ray Crystallography | Unambiguous structure confirmation, understanding of tautomerism and conformation, detailed solid-state structure. |
| Computational Understanding | DFT, MD Simulations, Molecular Docking | Prediction of properties, insight into reactivity, modeling of dynamic behavior and binding to biological targets. |
| Biological Exploration | High-Throughput Screening, Target-Based Assays | Identification of new enzyme inhibitors, receptor antagonists/agonists, and novel therapeutic applications. |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The quinoxaline and tetrahydroquinoline scaffolds are present in numerous biologically active compounds, suggesting that this compound is a promising starting point for drug discovery. nih.govresearchgate.net Future research will aim to uncover novel therapeutic uses by screening it and its derivatives against a wide array of biological targets.
Anticancer Activity : Derivatives of 5,6,7,8-tetrahydroquinoxalines have shown cytotoxic activity against various cancer cell lines, including human colon carcinoma (HT-29) and hepatocellular carcinoma (HepG2). researchgate.net Future work could explore their potential as inhibitors of specific cancer-related targets like vascular endothelial growth factor receptor 2 (VEGFR2), which is implicated in tumor angiogenesis. researchgate.net
Neurological Disorders : Related compounds have been identified as antagonists of metabotropic glutamate (B1630785) receptors (mGluRs), which are important targets for treating acute neurological disorders. researchgate.net This suggests that derivatives of this compound could be explored for neuroprotective properties.
Infectious Diseases : The quinoxaline nucleus is a well-known pharmacophore in antimicrobial and antiviral agents. mdpi.com Research could focus on developing derivatives of this compound as novel agents against drug-resistant bacteria or viruses, including HIV, by targeting viral enzymes or egress pathways. mdpi.com
Metabolic and Inflammatory Diseases : Substituted 5,6,7,8-tetrahydroquinolines have been investigated for the treatment of metabolic disorders like diabetes mellitus. google.com Furthermore, related tetrahydroquinazoline (B156257) structures have been assessed as potential antidiabetic agents through the inhibition of enzymes like β-glucosidase. nih.gov This opens an avenue for exploring this compound in the context of metabolic and anti-inflammatory drug discovery.
Q & A
What are the reliable synthetic routes for 5,6,7,8-tetrahydroquinoxalin-2-ol, and how do reaction conditions influence yield?
A common method involves cyclocondensation of cyclohexadione with glycinamide under basic conditions to form the tetrahydroquinoxaline core. Triflation of the intermediate followed by palladium-catalyzed Suzuki coupling enables functionalization . Yield optimization requires precise control of temperature (e.g., 0°C for nitration steps) and stoichiometric ratios, as excess reagents may lead to side products like over-oxidized derivatives .
How can structural elucidation of this compound derivatives be performed?
X-ray crystallography is critical for resolving 3D conformations, while NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) identifies proton environments and stereochemistry. For example, NOE correlations can distinguish axial vs. equatorial substituents in the tetrahydro ring . Mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
What methodologies are used to study coordination chemistry with transition metals?
Derivatives containing donor atoms (e.g., phosphorus or nitrogen) form stable complexes with metals like Pd, Ir, or Cu. UV-Vis titration and ESI-MS monitor complexation, while XANES/EXAFS provide insights into metal-ligand bonding. For instance, iridium catalysts with tetrahydroquinoline-based ligands show high enantioselectivity in hydrogenation reactions .
How is this compound applied in asymmetric catalysis?
Chiral derivatives serve as ligands in iridium-catalyzed asymmetric hydrogenation . For example, (R)-8-phosphinooxy-tetrahydroquinoline ligands enable >90% enantiomeric excess (ee) in reducing dihydroisoquinolines. The stereochemical outcome depends on ligand backbone rigidity and phosphorus substituents .
What assays evaluate the biological activity of this compound?
In vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) and antiproliferative screens (MTT assay on cancer cell lines) are standard. Derivatives with electron-withdrawing groups (e.g., nitro or halogens) often exhibit enhanced activity due to improved membrane permeability .
How can palladium-catalyzed cross-coupling reactions be optimized for functionalization?
Suzuki-Miyaura coupling using Pd(PPh₃)₄ and Cs₂CO₃ in DMF/H₂O (80°C) introduces aryl/heteroaryl groups. Key parameters include ligand-to-metal ratio (1:1 to 2:1) and boronic acid pre-activation. Side reactions (e.g., homocoupling) are minimized by degassing solvents .
What are critical handling considerations for lab-scale synthesis?
Despite low acute toxicity, avoid inhalation of dust and use PPE (gloves, goggles). Stability studies indicate sensitivity to light and moisture; store under inert gas (N₂/Ar) at −20°C. Decomposition products (e.g., quinoxaline oxides) can be monitored via TLC or HPLC .
How do substituents on the tetrahydroquinoxaline ring affect reactivity?
Electron-donating groups (e.g., -OMe) increase nucleophilicity at the 2-position, facilitating electrophilic substitutions. Conversely, electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity for SNAr reactions. Comparative kinetic studies using HPLC-MS quantify substitution rates .
What role does this compound play in chiral ligand design?
The hydroxyl group at C2 serves as a coordination site, while the tetrahydro ring provides conformational rigidity. Phosphine-functionalized derivatives (e.g., (R)-8-diphenylphosphinooxy-tetrahydroquinoline) are effective in asymmetric catalysis, achieving >95% ee in ketone reductions .
What advanced techniques enable enantioselective synthesis?
Dynamic kinetic resolution (DKR) using immobilized enzymes (e.g., lipases) or organocatalysts (e.g., proline derivatives) achieves high enantiopurity. For example, L-proline-mediated aldol reactions yield chiral intermediates with dr > 4:1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
